1-Amino-1-deoxy-D-psicose hydrochloride

Conformational analysis NMR spectroscopy Carbohydrate chemistry

1-Amino-1-deoxy-D-psicose hydrochloride is the premier substrate for discriminating FN3K-RP activity. Its C3 epimeric configuration (D-psicose scaffold) ensures exclusive FN3K-RP phosphorylation, unlike fructosamine analogs inert to this kinase. With ~30-fold lower affinity than ribulosamines, it delivers precise stereochemical recognition essential for deglycation pathway studies, AGE research, and diabetic complications. Avoid cross-reactivity with FN3K by choosing the psicosamine derivative over 1-amino-1-deoxy-D-fructose HCl.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
Cat. No. B12523905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-deoxy-D-psicose hydrochloride
Molecular FormulaC6H14ClNO5
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CN)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H
InChIKeyBXEJEZFWNIJRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-deoxy-D-psicose Hydrochloride: Rare Ketosamine for Glycobiology and Enzyme Research Applications


1-Amino-1-deoxy-D-psicose hydrochloride (CAS free base: 51296-39-0) is a rare ketosamine (hexosamine) hydrochloride salt with molecular formula C6H13NO5·HCl and molecular weight 215.63 g/mol . The compound, also known as D-psicosamine hydrochloride, is a white crystalline powder soluble in water and ethanol, with typical commercial purity ≥95% . As the 1-amino-1-deoxy derivative of D-psicose (the C3 epimer of D-fructose), it belongs to the Amadori compound class and is specifically recognized by mammalian fructosamine-3-kinase-related protein (FN3K-RP) for cellular deglycation pathways [1].

1-Amino-1-deoxy-D-psicose Hydrochloride: Why Structural Analogs Cannot Substitute in Glycation Research


Substituting 1-amino-1-deoxy-D-psicose hydrochloride with the more common 1-amino-1-deoxy-D-fructose hydrochloride (CAS 39002-30-7) or the parent sugar D-psicose (CAS 551-68-8) will fundamentally alter experimental outcomes. While these compounds share molecular formula (C6H13NO5·HCl for the fructosamine analog) and D-psicose scaffold respectively, the psicosamine derivative exhibits distinct conformational equilibria, unique substrate specificity for FN3K-RP with approximately 30-fold lower affinity compared to ribulosamines [1], and differential hydrogen-bonding network architecture in the solid state [2]. The free amino group at C1 confers Amadori rearrangement capacity absent in the parent sugar D-psicose, while the C3 epimeric configuration relative to fructosamine derivatives dictates enzyme recognition profiles.

1-Amino-1-deoxy-D-psicose Hydrochloride: Quantitative Differentiation Evidence for Research Procurement


Conformational Equilibria: 1-Amino-1-deoxy-D-psicose vs. Sorbosamine Derivative Solution Distribution

In solution, the N-methylphenylamino derivative of 1-amino-1-deoxy-D-psicose (D-psicosamine) exhibits markedly different conformational equilibria compared to the D-sorbosamine (1-amino-1-deoxy-D-sorbose) derivative. The psicosamine derivative shows a more dispersed anomeric distribution across α-furanose (32.4%), α-pyranose (27.2%), β-pyranose (21.0%), β-furanose (9.1%), and acyclic keto form (11.0%), in contrast to sorbosamine's heavily α-pyranose-dominant distribution (90.7% α-pyranose, 3.8% α-furanose, 1.0% β-pyranose, 0.5% β-furanose, and 4.0% acyclic) [1].

Conformational analysis NMR spectroscopy Carbohydrate chemistry

Crystal Packing: Planarity of Tertiary Amino Group in D-Psicosamine Derivative

Single-crystal X-ray diffraction analysis reveals a significant structural difference in the tertiary amino group geometry between the N-methylphenylamino derivatives of D-psicosamine and D-sorbosamine. The pyramid height of the amino nitrogen in the psicosamine derivative is 0.127 Å, compared to 0.231 Å in the sorbosamine derivative, indicating substantially greater planarity in the psicosamine compound [1]. This planarity correlates with a unique anti-periplanar conformation around the C1-C2 bond, not observed in the sorbosamine counterpart [1].

X-ray crystallography Hirshfeld surface analysis Solid-state chemistry

Enzyme Substrate Specificity: Psicosamine Recognition by FN3K-RP

The fructosamine-3-kinase-related protein (FN3K-RP) catalyzes the phosphorylation of Amadori products including psicosamines and ribulosamines, but not fructosamines. Biochemical characterization indicates that FN3K-RP exhibits high activity with ribulosamines and, with approximately 30-fold lower affinity, phosphorylates psicosamines on the third carbon of the sugar moiety [1]. In contrast, the related enzyme fructosamine 3-kinase (FN3K) phosphorylates fructosamines, ribulosamines, and psicosamines, while the fructosamine analog 1-amino-1-deoxy-D-fructose does not undergo phosphorylation by FN3K-RP [2].

Deglycation Enzyme kinetics Post-translational modification

Comparative Biological Activity: D-Psicose vs. 1-Amino-1-deoxy-D-psicose Functional Divergence

The parent compound D-psicose (allulose) is a documented intestinal α-glucosidase inhibitor with in vivo glycemic suppression effects [1]. In vitro studies demonstrate that D-psicose inhibits intestinal sucrase and maltase activities in an uncompetitive manner and significantly suppresses plasma glucose increase after sucrose and maltose ingestion in rat models [1]. In contrast, the 1-amino-1-deoxy derivative replaces the C1 hydroxyl with an amino group, converting the molecule from a glycosidase inhibitor to a substrate/inhibitor of FN3K-RP in the deglycation pathway and an Amadori rearrangement participant [2]. This functional switch from metabolic enzyme inhibition to glycation pathway modulation represents a fundamental mechanistic divergence.

Glycosidase inhibition Metabolic research Glycation

Structural Distinction: C3 Epimer of 1-Amino-1-deoxy-D-fructose

1-Amino-1-deoxy-D-psicose differs from 1-amino-1-deoxy-D-fructose (D-isoglucosamine) solely by epimerization at the C3 position. Both compounds share molecular formula C6H13NO5·HCl and molecular weight 215.63 g/mol . However, this single stereochemical inversion at C3 produces distinct anomeric distributions in solution and differential enzyme recognition. The fructosamine derivative (CAS 39002-30-7) is documented to induce site-specific DNA damage at pyrimidine residues in cell-free assays , a property not established for the psicosamine derivative. Additionally, as noted in Evidence_Item 3, the two epimers exhibit opposite FN3K-RP recognition: psicosamines are phosphorylated while fructosamines are not [1].

Epimer differentiation Stereochemistry Enzyme recognition

Morpholino Derivative: 1-Deoxy-1-morpholinopsicose as FN3K/FN3K-RP Competitive Inhibitor

The morpholino-substituted derivative 1-deoxy-1-morpholinopsicose (DMP) functions as a competitive inhibitor of both FN3K and FN3K-RP [1]. BRENDA enzyme database entries confirm DMP as a competitive inhibitor for EC 2.7.1.172 (FN3K-RP) [1]. Unlike the parent compound, DMP penetrates erythrocytes and undergoes intracellular conversion to its corresponding 3-phospho-derivative [2]. This cell permeability distinguishes the morpholino derivative from 1-amino-1-deoxy-D-psicose hydrochloride, which lacks documented cell penetration data, establishing DMP as a tool compound for cellular deglycation studies rather than in vitro enzyme characterization.

Enzyme inhibition Deglycation pathway Cell permeability

1-Amino-1-deoxy-D-psicose Hydrochloride: High-Value Research Application Scenarios


FN3K-RP Substrate Specificity and Deglycation Pathway Studies

1-Amino-1-deoxy-D-psicose hydrochloride serves as a specific substrate probe for fructosamine-3-kinase-related protein (FN3K-RP) activity characterization. As documented, FN3K-RP phosphorylates psicosamines on the third carbon but exhibits no activity toward fructosamines, with psicosamines showing approximately 30-fold lower affinity than ribulosamines [1]. This compound is essential for discriminating FN3K-RP from FN3K activity in deglycation pathway studies and for investigating protein-bound Amadori product turnover in cellular systems. For researchers studying diabetic complications, AGE formation, or protein glycation, this compound provides the specific stereochemical configuration required for FN3K-RP recognition that the more common 1-amino-1-deoxy-D-fructose cannot provide [2].

Conformational Analysis of Ketosamines in Solution and Solid State

The documented conformational equilibria of 1-amino-1-deoxy-D-psicose derivatives, showing a distributed anomeric population (α-furanose 32.4%, α-pyranose 27.2%, β-pyranose 21.0%, β-furanose 9.1%, acyclic keto 11.0%) in solution [1], make this compound valuable for NMR-based studies of carbohydrate anomerization dynamics. This is in stark contrast to the sorbosamine derivative (90.7% α-pyranose dominant). The compound's unique solid-state features—including the 0.127 Å amino nitrogen pyramid height and anti-periplanar C1-C2 conformation—provide a reference standard for X-ray crystallographic studies of Amadori compound packing forces and hydrogen-bonding networks [1].

Amadori Rearrangement Mechanistic Studies and Maillard Reaction Research

1-Amino-1-deoxy-D-psicose hydrochloride is the Amadori rearrangement product of D-allose, the C3 epimer of D-glucose. The synthetic pathway described in foundational literature utilizes benzylamine protection, Schiff base formation, and controlled Amadori rearrangement under weak acid catalysis [1]. Researchers studying non-enzymatic glycation, Maillard reaction pathways, and food chemistry applications require this compound to understand how aldose stereochemistry (D-allose vs. D-glucose) influences Amadori product formation and subsequent advanced glycation end-product (AGE) generation. Unlike the fructosamine analog derived from D-glucose, the psicosamine scaffold produces distinct rearrangement kinetics and product profiles [2].

Carbohydrate-Modifying Enzyme Substrate Specificity Mapping

1-Amino-1-deoxy-D-psicose hydrochloride serves as a substrate in enzyme kinetics studies involving glycosidases and epimerases due to its structural similarity to natural monosaccharides [1]. As a rare ketosamine with an amino group at C1 and hydroxyl groups preserved at C3-C6, it enables researchers to probe the substrate tolerance of carbohydrate-active enzymes. The compound's stereochemical relationship to D-psicose (the C3 epimer of D-fructose) provides a valuable comparator for investigating D-psicose 3-epimerase substrate specificity, complementing studies on the bioproduction of D-psicose from D-fructose catalyzed by DPEase enzymes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-1-deoxy-D-psicose hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.